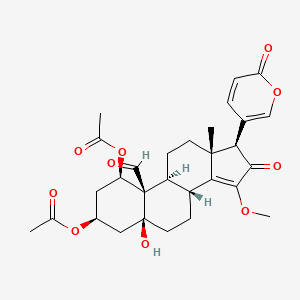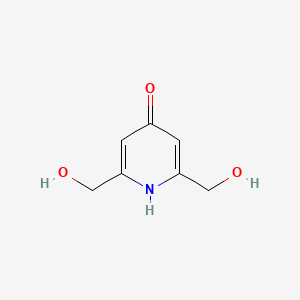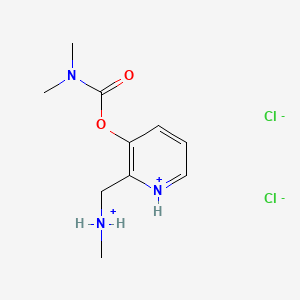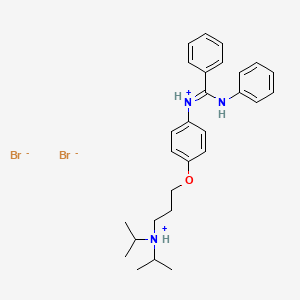![molecular formula C23H29NO B13787969 N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German] CAS No. 6605-95-4](/img/structure/B13787969.png)
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. These intermediates are then subjected to further chemical transformations, including reduction and etherification, to yield the final product. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated analogs.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using reagents like halogenating agents, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives with altered chemical and physical properties.
Aplicaciones Científicas De Investigación
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function.
Comparación Con Compuestos Similares
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether can be compared with other similar compounds, such as:
N,N-Dimethyltryptamine (DMT): Both compounds share structural similarities but differ in their specific functional groups and biological activities.
N,N-Dimethylformamide (DMF): While DMF is primarily used as a solvent, N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether has broader applications in research and industry.
N,N-Dimethyl-3-sulfo-N-(3-{[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino}propyl)-1-propanaminium: This compound is used in specialized chemical reactions and has distinct properties compared to N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether.
Propiedades
Número CAS |
6605-95-4 |
|---|---|
Fórmula molecular |
C23H29NO |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
3-benzhydryloxy-7,9-dimethyl-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H29NO/c1-17-13-20-15-22(16-21(14-17)24(20)2)25-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-23H,13-16H2,1-2H3 |
Clave InChI |
HVAGLFDOZPAKNY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC(CC(C1)N2C)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)


![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)

![2-[(2,4-Diaminophenyl)azo]-4,6-dinitrophenol](/img/structure/B13787954.png)



